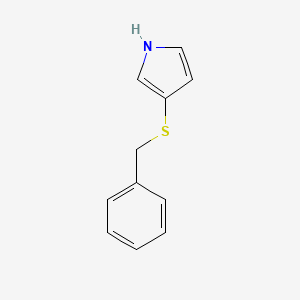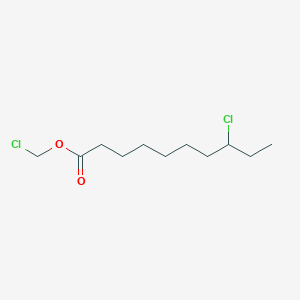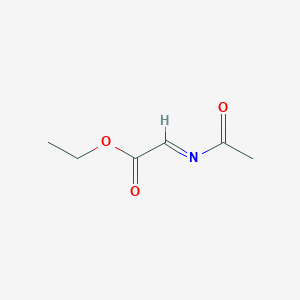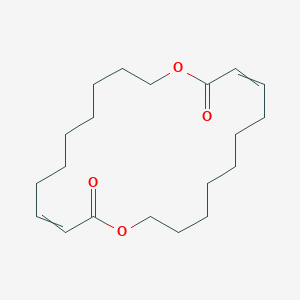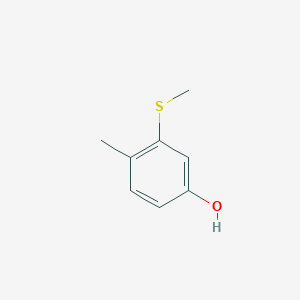
4-Nitrophenyl phenyl(trichloromethyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is an organophosphorus compound that features a nitrophenyl group, a phenyl group, and a trichloromethyl group attached to a phosphinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate typically involves the reaction of 4-nitrophenol with phenyl(trichloromethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
4-Nitrophenyl phenyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-aminophenyl phenyl(trichloromethyl)phosphinate.
Substitution: Formation of substituted phosphinates with various functional groups.
科学的研究の応用
4-Nitrophenyl phenyl(trichloromethyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Nitrophenyl phenyl(trichloromethyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trichloromethyl group may play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl phenylphosphinate
- 4-Nitrophenyl methyl(trichloromethyl)phosphinate
- Phenyl(trichloromethyl)phosphinate
Uniqueness
4-Nitrophenyl phenyl(trichloromethyl)phosphinate is unique due to the presence of both nitrophenyl and trichloromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
81344-26-5 |
|---|---|
分子式 |
C13H9Cl3NO4P |
分子量 |
380.5 g/mol |
IUPAC名 |
1-nitro-4-[phenyl(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H9Cl3NO4P/c14-13(15,16)22(20,12-4-2-1-3-5-12)21-11-8-6-10(7-9-11)17(18)19/h1-9H |
InChIキー |
ZCKVWRFKYZTXFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


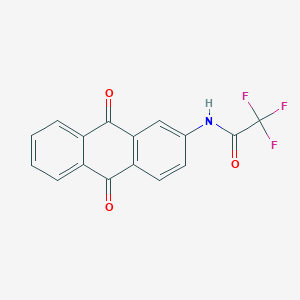
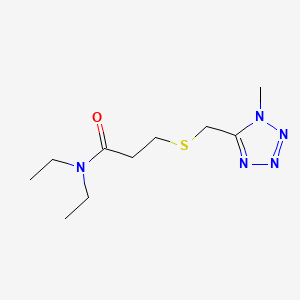
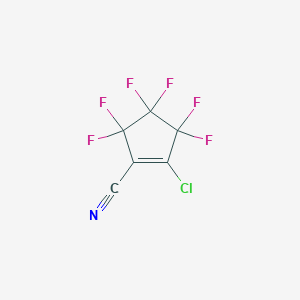
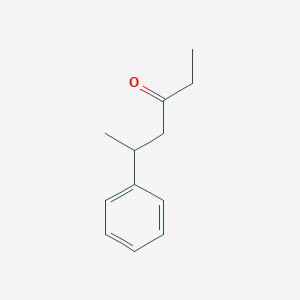
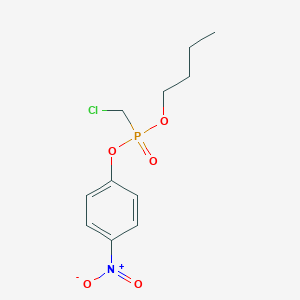
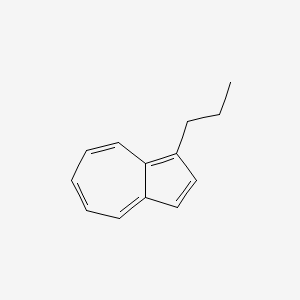
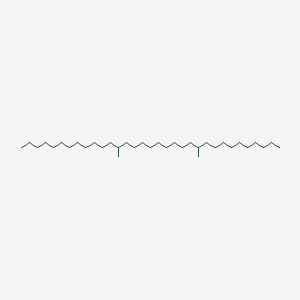
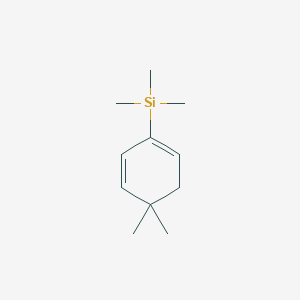
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
